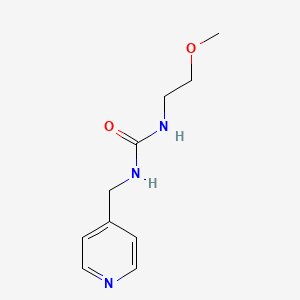![molecular formula C19H18Cl2F2N2O5S B4539932 2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4539932.png)
2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
2,4-Dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound with potential applications in multiple scientific fields. This compound features diverse functional groups, including chlorides, sulfonamides, and methoxy groups, contributing to its unique reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions, involving the introduction of various functional groups. Key steps may include chlorination, methoxylation, and sulfonation, each requiring specific reagents and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up laboratory procedures to produce larger quantities efficiently. This might include optimizing reaction conditions, such as temperature, pressure, and solvent use, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is likely to participate in various types of chemical reactions, including:
Oxidation: Transformation involving the addition of oxygen or removal of hydrogen.
Reduction: Reactions where the compound gains hydrogen or loses oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents, such as potassium permanganate or hydrogen peroxide, may be employed for oxidation reactions, while reducing agents like lithium aluminium hydride or sodium borohydride might be used for reduction reactions. Substitution reactions could involve halogenating agents or nucleophiles, depending on the specific functional group being replaced.
Major Products Formed
Products of these reactions would vary based on the type of reaction and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: : Used as a reagent or intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: : Potentially useful in biochemical studies due to its diverse functional groups, which could interact with biological macromolecules.
Medicine: : May serve as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: : Could be employed in the manufacturing of specialty chemicals or materials with specific properties.
Mechanism of Action
The compound's mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorides, methoxy, and sulfonamide groups could facilitate binding to active sites or alter the compound's reactivity.
Comparison with Similar Compounds
Compared to similar compounds, 2,4-Dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. Similar compounds might include:
2,4-Dichloro-N-methoxyphenyl sulfonyl benzamide: : Lacks the difluoromethoxy group, potentially altering its reactivity and applications.
N-(4-Methoxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide: : Similar but without the dichloro and difluoromethoxy groups.
Properties
IUPAC Name |
2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F2N2O5S/c1-29-16-8-11(4-5-15(16)30-19(22)23)24-18(26)12-9-17(14(21)10-13(12)20)31(27,28)25-6-2-3-7-25/h4-5,8-10,19H,2-3,6-7H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHLQIOKOLONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4539853.png)
![4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B4539856.png)


![N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B4539884.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-biphenylylbenzamide](/img/structure/B4539889.png)
![1-PHENYLMETHANESULFONYL-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4539902.png)
![N-[1-(4-methylphenyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B4539913.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4539922.png)
![N-(3-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4539930.png)
![2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539934.png)
![2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4539940.png)
![N-[3-CARBAMOYL-4-(2,4-DICHLOROPHENYL)-2-THIENYL]NICOTINAMIDE](/img/structure/B4539948.png)
